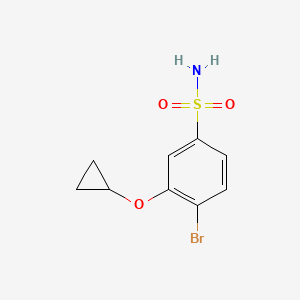

4-Bromo-3-cyclopropoxybenzenesulfonamide

Description

4-Bromo-3-cyclopropoxybenzenesulfonamide is a sulfonamide derivative featuring a bromine atom at the para position (C4), a strained cyclopropoxy group at the meta position (C3), and a sulfonamide (-SO₂NH₂) functional group. The cyclopropoxy substituent introduces significant steric and electronic effects due to its three-membered ring structure, which enhances reactivity in synthetic applications. This compound is hypothesized to exhibit unique physicochemical properties compared to analogs with bulkier or less strained substituents .

Properties

Molecular Formula |

C9H10BrNO3S |

|---|---|

Molecular Weight |

292.15 g/mol |

IUPAC Name |

4-bromo-3-cyclopropyloxybenzenesulfonamide |

InChI |

InChI=1S/C9H10BrNO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13) |

InChI Key |

WMGZCXNUUUBRTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from benzene derivatives. One common approach includes:

Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Cyclopropoxylation: Addition of a cyclopropoxy group through a nucleophilic substitution reaction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on atomic masses.

Substituent Effects at Position 3

- Cyclopropoxy Group: The strained three-membered ring in this compound increases electrophilicity at the sulfonamide group, making it reactive in ring-opening or cross-coupling reactions.

- Methyl Group : The smaller methyl substituent in 4-bromo-3-methylbenzenesulfonamide reduces steric hindrance, enabling easier access to the sulfonamide group in nucleophilic reactions. This compound is widely used as a building block in drug synthesis .

- Fluoro Group : The electron-withdrawing fluorine in 4-bromo-3-fluorobenzenesulfonamide deactivates the aromatic ring, reducing susceptibility to electrophilic attack. This property is advantageous in stabilizing intermediates during multi-step syntheses .

Sulfonamide N-Substituent Variations

- NH₂ vs. Cyclohexyl : The unsubstituted sulfonamide (-SO₂NH₂) in the target compound and methyl/fluoro analogs allows for hydrogen bonding, enhancing water solubility. In contrast, the N-cyclohexyl group in the propoxy analog increases hydrophobicity, which may improve bioavailability in lipid-rich environments .

Research Findings and Implications

- Synthetic Utility : The cyclopropoxy group’s strain in the target compound enables unique reactivity in [2+1] cycloadditions, unlike the propoxy or methyl analogs .

- Thermal Stability : N-cyclohexyl-substituted compounds exhibit higher decomposition temperatures (>200°C), making them suitable for high-temperature catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.